

Cefquinome: A Technical Guide to its Zwitterionic Properties and Bacterial Membrane Penetration

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Compound of Interest

Compound Name: Cefquinome

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Abstract

Cefquinome, a fourth-generation cephalosporin antibiotic, possesses a unique zwitterionic structure that plays a pivotal role in its potent antibacterial activity. This technical guide provides an in-depth analysis of the physicochemical properties of **cefquinome**, focusing on its zwitterionic nature and the mechanisms governing its penetration across bacterial membranes. Quantitative data on its acid dissociation constants (pKa), partition coefficient, and permeability are presented, alongside detailed experimental protocols for their determination. The critical role of outer membrane porins, specifically OmpF and OmpC, in the translocation of **cefquinome** into Gram-negative bacteria is elucidated. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

Cefquinome is a broad-spectrum β -lactam antibiotic widely used in veterinary medicine.^{[1][2]} Its enhanced efficacy, particularly against Gram-negative bacteria, is attributed to its rapid penetration of the bacterial outer membrane and stability against many β -lactamases.^{[2][3]} A key molecular feature contributing to these properties is its zwitterionic nature at physiological

pH.[4] This document provides a detailed examination of the zwitterionic characteristics of **cefquinome** and the biophysical principles underlying its transport into bacterial cells.

Zwitterionic Properties of Cefquinome

At physiological pH, **cefquinome** exists as a zwitterion, a molecule with both a positive and a negative charge, resulting in a neutral overall charge.[4] This characteristic is due to the presence of acidic and basic functional groups within its structure. The primary acidic group is the carboxylic acid on the dihydrothiazine ring, while the basic groups include the aminothiazolyl ring and the bicyclic quinolinium nitrogen atom.

The ionization state of these groups is dependent on the surrounding pH, as described by their acid dissociation constants (pKa). While a complete set of experimentally determined pKa values for each ionizable group of **cefquinome** is not readily available in the literature, an overall or effective pKa for **cefquinome** sulfate has been determined to be 3.85 ± 0.5 . [5] For a more detailed understanding, pKa values of analogous functional groups in other cephalosporins can be considered. For instance, the carboxylic acid group in cephalosporins typically has a pKa around 2.5, while the amino group on the aminothiazolyl ring has a pKa of approximately 5.[6] The bicyclic amine, being a quaternary ammonium ion, is permanently positively charged.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For zwitterionic compounds like **cefquinome**, the pI can be estimated from the pKa values of the acidic and basic groups. Due to the lack of specific pKa values for all of **cefquinome**'s ionizable groups, an experimentally determined pI is not available. However, based on the known pKa of the carboxylic acid and the aminothiazolyl group, the pI is expected to be in the acidic to neutral range.

Physicochemical Properties of Cefquinome

The zwitterionic nature of **cefquinome** significantly influences its physicochemical properties, such as solubility and lipophilicity. These properties are crucial for its absorption, distribution, and ultimately, its ability to reach its target site—the penicillin-binding proteins (PBPs) in the bacterial periplasmic space.

Property	Value	Conditions	Reference
pKa	3.85 ± 0.5	Capillary Zone Electrophoresis	[5]
logP (Partition Coefficient)	0.01	pH 7.4	[5]
Permeation Coefficient	1.65 x 10 ⁻³ cm/s	pH 7.4	[5]
Solubility in aqueous buffers	Sparingly soluble	-	[5]
Stability	Good at pH 6.5 and 7.4 for up to 48 hours	-	[5]

Table 1: Summary of Quantitative Data for **Cefquinome**'s Physicochemical Properties.

Bacterial Membrane Penetration

The bacterial cell envelope, particularly in Gram-negative bacteria, presents a formidable barrier to many antibiotics. It consists of an outer membrane, a peptidoglycan layer, and an inner cytoplasmic membrane. For **cefquinome** to exert its bactericidal effect, it must traverse these layers to reach the periplasm.

The Role of Porins

The outer membrane of Gram-negative bacteria is a lipid bilayer that is impermeable to hydrophilic molecules. However, embedded within this membrane are channel-forming proteins known as porins, which facilitate the passive diffusion of small, hydrophilic molecules across the membrane.[7] **Cefquinome**, due to its hydrophilic and zwitterionic nature, primarily utilizes these porin channels to enter the periplasmic space.[2]

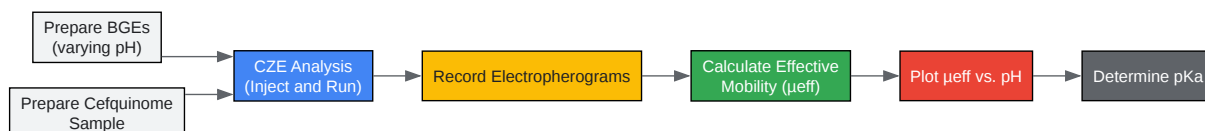
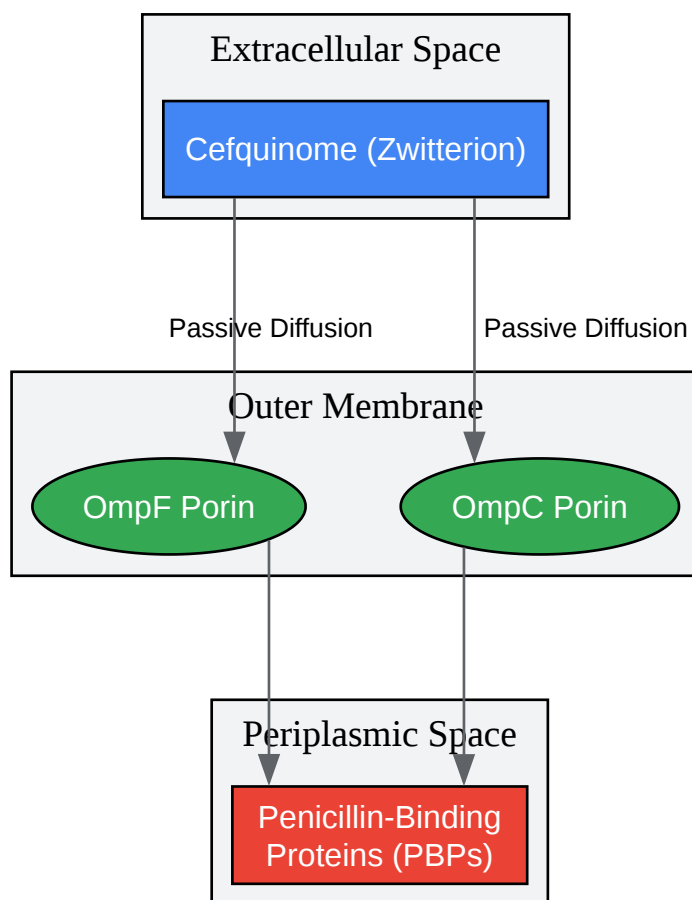
The two major porins in *Escherichia coli* are OmpF and OmpC.[7] These porins form water-filled channels that allow the passage of molecules based on size, shape, and charge. While direct quantitative data for **cefquinome**'s translocation through these specific porins is limited, studies on structurally similar fourth-generation cephalosporins like ceftazidime and cefotaxime provide valuable insights. These studies have shown that the translocation rate can differ

between OmpF and OmpC, and is influenced by the specific charge distribution of the antibiotic molecule.[8]

Cephalosporin	Porin	Translocation Rate (molecules/second/ channel)	Reference
Ceftazidime	OmpF	≈ 1000	[8]
Ceftazidime	OmpC	≈ 500	[8]
Cefotaxime	OmpF	≈ 600	[8]
Cefotaxime	OmpC	≈ 400	[8]

Table 2: Translocation Rates of Structurally Similar Cephalosporins through E. coli Porins. This data is provided as a proxy for **cefquinome** due to the lack of direct experimental values.

The slightly larger pore size of OmpF generally allows for a faster diffusion of β -lactam antibiotics compared to OmpC.[9] The zwitterionic nature of **cefquinome** is thought to facilitate its interaction with the electrostatic potential within the porin channel, thereby promoting its efficient translocation.



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